1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a pyrazole ring, and a triazole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a diketone, followed by cyclization.
Formation of the triazole ring: This can be synthesized by reacting an appropriate hydrazide with an alkylating agent under acidic conditions.
Coupling of the intermediates: The final step involves coupling the dioxidotetrahydrothiophene, pyrazole, and triazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The pyrazole and triazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated or acylated pyrazole and triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to specific receptors: The triazole and pyrazole rings may interact with specific receptors or enzymes, modulating their activity.
Inhibiting or activating enzymes: The compound may inhibit or activate enzymes involved in key biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a dioxidotetrahydrothiophene ring and a pyrazole ring but differ in their substituents and overall structure.
GIRK1/2 potassium channel activators: Compounds in this category share similar structural features and biological activities.
Properties
Molecular Formula |
C16H24N6O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H24N6O3S/c1-9(2)7-13-17-16(20-19-13)18-15(23)14-10(3)21-22(11(14)4)12-5-6-26(24,25)8-12/h9,12H,5-8H2,1-4H3,(H2,17,18,19,20,23) |
InChI Key |
MNYADQOHSOKPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NNC(=N3)CC(C)C |
Origin of Product |
United States |
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